molecular formula C14H15N5O B4426152 5-methyl-2-[(2-methylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

5-methyl-2-[(2-methylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B4426152
M. Wt: 269.30 g/mol
InChI Key: ZEMDDCABWSWAIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-2-[(2-methylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a triazolopyrimidine derivative that has shown promise in the areas of medicinal chemistry, drug discovery, and biological research. In

Mechanism of Action

The mechanism of action of 5-methyl-2-[(2-methylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins, which may be responsible for its biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. It has been shown to have anticancer activity, as well as anti-inflammatory and antioxidant effects. It has also been found to affect the function of certain ion channels and receptors.

Advantages and Limitations for Lab Experiments

One advantage of using 5-methyl-2-[(2-methylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one in lab experiments is its potential as a lead compound for drug discovery. It has also been shown to have a high level of selectivity for certain targets, which can be useful in studying specific biological processes. However, its limitations include its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for research on 5-methyl-2-[(2-methylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one. One direction is to further investigate its potential as a drug candidate for the treatment of cancer and other diseases. Another direction is to explore its use as a tool for studying specific biological processes. Additionally, there is potential for the development of new derivatives with improved properties and efficacy.

Scientific Research Applications

The compound 5-methyl-2-[(2-methylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has been studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In biological research, it has been used as a tool to study the function of specific proteins and enzymes. In drug discovery, it has been explored as a potential lead compound for the development of new drugs.

properties

IUPAC Name

5-methyl-2-[(2-methylphenyl)methylamino]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c1-9-5-3-4-6-11(9)8-15-13-17-14-16-10(2)7-12(20)19(14)18-13/h3-7H,8H2,1-2H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMDDCABWSWAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC2=NC3=NC(=CC(=O)N3N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-2-[(2-methylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 2
Reactant of Route 2
5-methyl-2-[(2-methylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 3
Reactant of Route 3
5-methyl-2-[(2-methylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 4
5-methyl-2-[(2-methylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 5
5-methyl-2-[(2-methylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 6
5-methyl-2-[(2-methylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

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